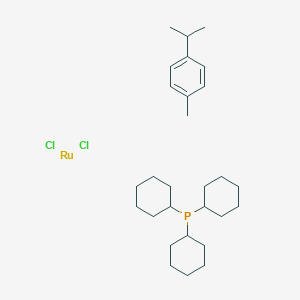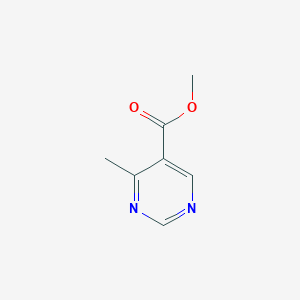
3-Phenyl-2-propyn-1-ol
概要
説明
3-Phenyl-2-propyn-1-ol is a phenyl acetylene derivative . It has the molecular formula C9H8O and a molecular weight of 132.1592 .
Synthesis Analysis
The synthesis of 3-Phenyl-2-propyn-1-ol is typically achieved through the reaction of aromatic carbonyl compounds and acetylene compounds . A common synthesis route involves reacting benzaldehyde with phenylacetylene under appropriate conditions, followed by distillation purification to obtain the target product .Molecular Structure Analysis
The molecular structure of 3-Phenyl-2-propyn-1-ol consists of a phenyl group (C6H5) attached to a propynol group (C≡CCH2OH) . The InChI representation of the molecule isInChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,8H2 . Chemical Reactions Analysis
The transformation of 3-Phenyl-2-propyn-1-ol and its ethers in methanol and ethanol by certain catalytic systems leads to 1-phenyl-3-alkoxy-1-propanone, 1-phenyl-1,1,3-trialkoxypropane, and 1-phenyl-2-propen-1-one .Physical And Chemical Properties Analysis
3-Phenyl-2-propyn-1-ol has a refractive index of 1.5850 . It has a boiling point of 129-130°C at 10 mmHg and a density of 1.06 g/mL at 25°C . The SMILES string representation of the molecule isOCC#Cc1ccccc1 .
科学的研究の応用
Basic Information
“3-Phenyl-2-propyn-1-ol” is a chemical compound with the molecular formula C9H8O . It’s also known as 3-phenyl-prop-2-yn-1-ol . The compound is clear, colourless to yellow in appearance .
Inhibitory Effect on Nitrification in Soil
One of the known applications of “3-Phenyl-2-propyn-1-ol” is its use as an inhibitor of nitrification in soil . Nitrification is a process in the nitrogen cycle where ammonia gets converted into nitrate. Inhibiting this process can be beneficial in certain agricultural or environmental contexts.
作用機序
Target of Action
3-Phenyl-2-propyn-1-ol is an organic chemical compound with the molecular formula C9H8O . It is primarily known for its inhibitory effect on nitrification in soil
Mode of Action
It is known to have an inhibitory effect on nitrification in soil . Nitrification is a key process in the nitrogen cycle that involves the conversion of ammonia to nitrate by soil bacteria. By inhibiting this process, 3-Phenyl-2-propyn-1-ol could potentially affect the availability of nitrogen in the soil, which could have implications for plant growth and soil health.
Biochemical Pathways
Given its inhibitory effect on nitrification, it can be inferred that it likely interferes with the metabolic pathways of nitrifying bacteria in the soil .
Result of Action
The primary known result of the action of 3-Phenyl-2-propyn-1-ol is the inhibition of nitrification in soil . This could potentially lead to changes in soil nitrogen levels, affecting plant growth and soil microbial communities.
Action Environment
The action of 3-Phenyl-2-propyn-1-ol is likely influenced by various environmental factors. For instance, soil properties such as pH, temperature, moisture content, and organic matter content could potentially affect the compound’s stability, efficacy, and overall impact on nitrification
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
将来の方向性
特性
IUPAC Name |
3-phenylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITUNGCLDSFVDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074543 | |
| Record name | 3-Phenyl-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1504-58-1 | |
| Record name | 3-Phenyl-2-propyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1504-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propyn-1-ol, 3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenyl-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




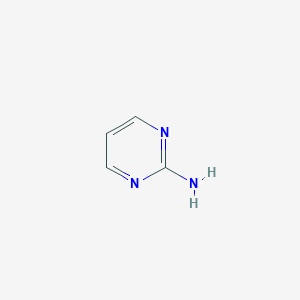
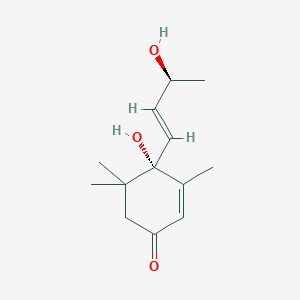
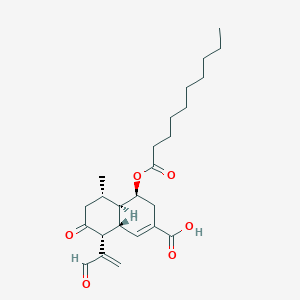

![Disodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B127112.png)





